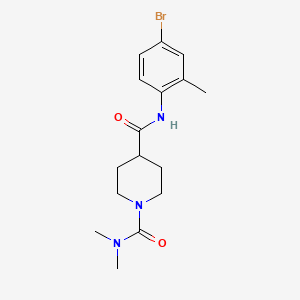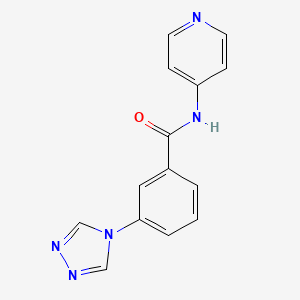
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The development of BRL-15572 has opened up new avenues for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Mécanisme D'action
BRL-15572 acts as a competitive antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which is widely distributed in the central nervous system. The receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, leading to changes in neuronal activity and behavior.
Biochemical and physiological effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, leading to changes in synaptic plasticity and neuronal activity. The compound has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which allows for the precise modulation of neuronal activity. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use as a research tool. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for the research on BRL-15572. One area of interest is the development of novel analogs of the compound with improved pharmacokinetic properties and potency. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as autism spectrum disorder and traumatic brain injury. Finally, the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, may help to overcome some of the limitations of its use in vivo.
Méthodes De Synthèse
The synthesis of BRL-15572 involves the condensation of 4-bromo-2-methylbenzoyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with diethyl oxalate to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. It has also been found to have antidepressant-like effects in preclinical studies.
Propriétés
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)